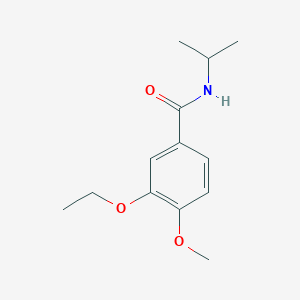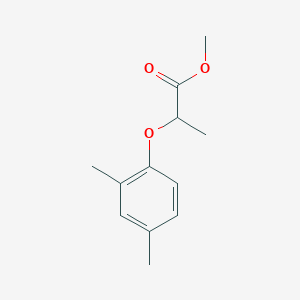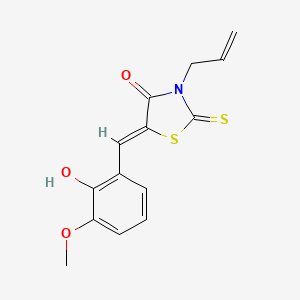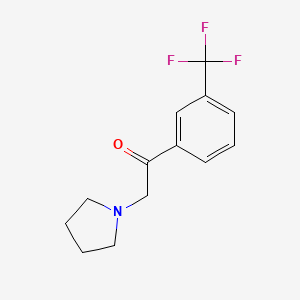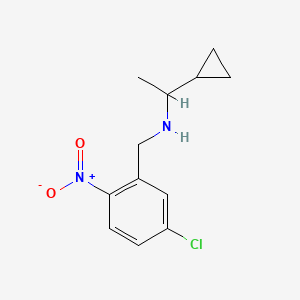
n-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine is an organic compound that features a benzyl group substituted with chlorine and nitro groups, attached to a cyclopropylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine typically involves multi-step organic reactions. One common route starts with the nitration of 5-chlorobenzyl alcohol to form 5-chloro-2-nitrobenzyl alcohol . This intermediate is then subjected to reductive amination with 1-cyclopropylethan-1-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reductive amination steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving nitrobenzyl derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-Chloro-2-nitrobenzyl)-1-cyclopropylethan-1-amine is unique due to the presence of both a nitrobenzyl and a cyclopropylethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(9-2-3-9)14-7-10-6-11(13)4-5-12(10)15(16)17/h4-6,8-9,14H,2-3,7H2,1H3 |
InChI Key |
LTFPNPNORKKXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,6-dihydrocyclopenta[c]pyrrol-4-one](/img/structure/B14916941.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)
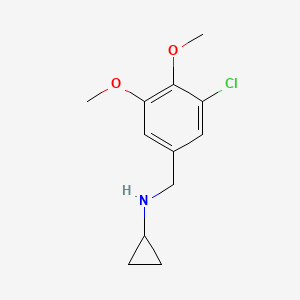
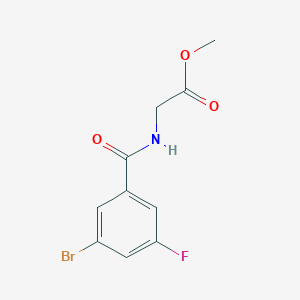
![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
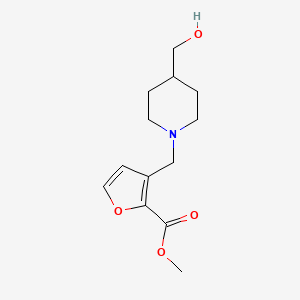
![(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
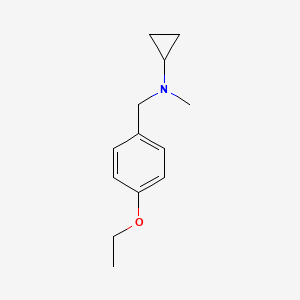
![3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
